molecular formula C10H13BrO B1291319 1-Bromo-4-(isopropoxymethyl)benzene CAS No. 98446-84-5

1-Bromo-4-(isopropoxymethyl)benzene

Cat. No.: B1291319
CAS No.: 98446-84-5
M. Wt: 229.11 g/mol
InChI Key: FPONJHKBJZMGCX-UHFFFAOYSA-N
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Description

1-Bromo-4-(isopropoxymethyl)benzene ( 98446-84-5) is a high-purity organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol. This benzene derivative is characterized by a bromine substituent and an isopropoxymethyl group, making it a versatile alkyl bromide intermediate in organic synthesis. It is particularly valuable in pharmaceutical research and development, where it serves as a crucial building block for the synthesis of more complex molecules. The compound is typically a liquid with a predicted density of 1.285 g/cm³ and a predicted boiling point of 248.9 °C. It is offered with a purity of 95% and is immediately available for purchase in quantities ranging from 25mg to 5g. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Handle with appropriate safety precautions. For more detailed specifications, pricing, and ordering, please visit the supplier's product page.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPONJHKBJZMGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619263
Record name 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98446-84-5
Record name 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-[(propan-2-yloxy)methyl]benzene
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Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Isopropoxymethyl Benzene

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in 1-Bromo-4-(isopropoxymethyl)benzene is dictated by the electronic properties of its two substituents: the bromo group and the isopropoxymethyl group. These substituents influence the electron density of the benzene (B151609) ring and determine the course of substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iqmasterorganicchemistry.com In this process, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. youtube.comyoutube.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.commsu.edu The presence of substituents on the ring significantly affects both the rate of the reaction and the position of the incoming electrophile. vanderbilt.edu

The mechanism for electrophilic aromatic substitution on this compound follows a well-established pathway. libretexts.orgmasterorganicchemistry.com

Generation of the Electrophile : The reaction begins with the formation of a strong electrophile (E+), often requiring a catalyst. uomustansiriyah.edu.iqyoutube.commsu.edu

Nucleophilic Attack and Formation of the Arenium Ion : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile. youtube.commasterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. libretexts.orgmasterorganicchemistry.comlibretexts.org The result is the formation of a positively charged intermediate called an arenium ion (or sigma complex), where the electrophile is bonded to a ring carbon. libretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the other carbon atoms of the ring. libretexts.org

Deprotonation and Restoration of Aromaticity : In the final, fast step, a base removes a proton from the carbon atom bearing the electrophile. libretexts.orgmasterorganicchemistry.com This restores the stable aromatic system and yields the substituted product. libretexts.orgmasterorganicchemistry.com

The stability of the intermediate arenium ion is crucial in determining the reaction's regioselectivity. Substituents that can effectively stabilize this carbocation will direct the incoming electrophile to specific positions on the ring. libretexts.org

The position of electrophilic attack on the this compound ring is controlled by the directing effects of the existing bromo and isopropoxymethyl groups. pressbooks.pubchemistrytalk.org

Bromo Group (-Br) : The bromine atom is an interesting case. It is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring towards electrophilic attack, making it less reactive than benzene itself. vanderbilt.edupressbooks.pub However, it possesses lone pairs of electrons that can be donated to the ring through resonance. vanderbilt.edu This resonance donation stabilizes the carbocation intermediate when the attack occurs at the ortho or para positions. libretexts.org Consequently, the bromo group is considered a deactivating, but ortho, para-directing substituent. libretexts.orgpressbooks.pubwou.edu

Isopropoxymethyl Group (-CH₂OCH(CH₃)₂) : This alkoxymethyl group is an activating group. The oxygen atom, with its lone pairs, can donate electron density to the ring via resonance. wou.edu This effect increases the nucleophilicity of the ring and stabilizes the arenium ion intermediate, particularly when the attack is at the ortho or para positions. libretexts.org Therefore, the isopropoxymethyl group is an activating, ortho, para-director. wou.edu

Combined Effect : In this compound, the two substituents are para to each other. The isopropoxymethyl group is a stronger activating group than the bromo group is a deactivating one. chemistrysteps.com The directing effects are as follows:

The isopropoxymethyl group directs incoming electrophiles to its ortho positions (C2 and C6).

The bromo group directs to its ortho positions (C3 and C5).

Since the isopropoxymethyl group is an activator and the bromo group is a deactivator, the activating group's directing effect will dominate. chemistrysteps.comlibretexts.org Therefore, electrophilic substitution is strongly favored to occur at the positions ortho to the isopropoxymethyl group.

Table 1: Directing Effects of Substituents on this compound
SubstituentElectronic EffectClassificationDirecting PreferenceFavored Positions of Attack
-Br (Bromo)Inductively Withdrawing, Resonance DonatingDeactivating, Ortho, Para-DirectorOrtho, ParaPositions 3 and 5
-CH₂OCH(CH₃)₂ (Isopropoxymethyl)Resonance DonatingActivating, Ortho, Para-DirectorOrtho, ParaPositions 2 and 6

Due to the presence of the deactivating bromo group, a catalyst is often necessary to facilitate electrophilic aromatic substitution on this compound, although the activating isopropoxymethyl group makes it more reactive than bromobenzene alone. vanderbilt.edu Catalysts, typically Lewis acids or strong protic acids, function by generating a more potent electrophile. msu.eduvanderbilt.edu

Halogenation (e.g., Bromination) : For the introduction of another halogen, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) is required. wikipedia.orglumenlearning.com The catalyst polarizes the halogen molecule (e.g., Br₂), creating a highly electrophilic species that can be attacked by the aromatic ring. uomustansiriyah.edu.iqlibretexts.org

Nitration : This reaction involves the introduction of a nitro group (-NO₂) and is typically carried out with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). msu.edu Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). msu.edu

Friedel-Crafts Reactions : These reactions introduce alkyl (alkylation) or acyl (acylation) groups. They require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). uomustansiriyah.edu.iqmsu.edu The catalyst helps generate a carbocation or a highly polarized acylium ion, which then serves as the electrophile. uomustansiriyah.edu.iq

Table 2: Common EAS Reactions and Associated Catalysts
ReactionReagentsCatalystElectrophile Generated
BrominationBr₂FeBr₃Br⁺ (as part of a complex)
NitrationHNO₃H₂SO₄NO₂⁺ (Nitronium ion)
Friedel-Crafts AlkylationR-ClAlCl₃R⁺ (Carbocation)
Friedel-Crafts AcylationRCOClAlCl₃RCO⁺ (Acylium ion)

Nucleophilic aromatic substitution (NAS) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org Unlike EAS, this reaction is facilitated by electron-withdrawing groups and is generally difficult for simple aryl halides like this compound. libretexts.org

The most common mechanism for NAS is the addition-elimination (SₙAr) pathway. byjus.comwikipedia.orgchemistrysteps.com This mechanism involves two steps:

Nucleophilic Addition : The nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine). f-cdn.comyoutube.com This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com This initial step is typically the rate-determining step because it disrupts the aromaticity of the ring. f-cdn.commasterorganicchemistry.com

Elimination of the Leaving Group : The aromaticity is restored when the leaving group (bromide ion) is expelled from the Meisenheimer complex. chemistrysteps.comf-cdn.com

For the SₙAr mechanism to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -COR) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqbyjus.comcsbsju.edu These groups are essential because they stabilize the negative charge of the Meisenheimer complex through resonance. byjus.comlibretexts.org

In the case of this compound, the ring lacks strong electron-withdrawing groups. The bromo group is weakly deactivating, and the isopropoxymethyl group is electron-donating. youtube.com An electron-donating group would destabilize the negatively charged Meisenheimer intermediate, making the SₙAr reaction pathway highly unfavorable under normal conditions. byjus.comyoutube.com Therefore, displacement of the bromine atom via the addition-elimination mechanism would require extremely harsh reaction conditions, such as high temperatures and pressures, and very strong nucleophiles.

Nucleophilic Aromatic Substitution (NAS) Reactions

Role of Electron-Withdrawing Groups and Leaving Group Effects

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. The viability of this mechanism is heavily dependent on the electronic properties of the substituents on the aromatic ring. byjus.com

Electron-Withdrawing Groups (EWGs): For an SNAr reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be rendered electron-deficient, or "activated," to facilitate attack by a nucleophile. organicchemistryguide.com This activation is typically achieved by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgmasterorganicchemistry.com In the case of this compound, the isopropoxymethyl group is not a strong electron-withdrawing group; it possesses both an inductive electron-withdrawing effect due to the oxygen atom and a potential electron-donating effect through resonance. Therefore, the aromatic ring is not considered activated towards the classical SNAr addition-elimination pathway. Nucleophilic substitution under these conditions would require harsh reaction conditions, if it proceeds at all.

Leaving Group Effects: In contrast to SN1 and SN2 reactions, the typical reactivity order for leaving groups in SNAr reactions is F > Cl ≈ Br > I. nih.govwikipedia.org This inverted order is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent breaking of the carbon-halogen bond. stackexchange.com The high electronegativity of fluorine powerfully stabilizes the developing negative charge in the transition state and the anionic intermediate, thereby lowering the activation energy for the slowest step of the reaction. stackexchange.com For this compound, the bromine atom is a competent leaving group for SNAr reactions, but the lack of strong ring activation by other substituents is the primary barrier to this pathway.

Table 1: Relative Reactivity of Halides in SNAr Reactions

Leaving GroupRelative RateRationale
-FHighestHigh electronegativity stabilizes the anionic Meisenheimer complex in the rate-determining step. stackexchange.com
-ClIntermediateLess electronegative than fluorine, offering less stabilization to the intermediate. nih.gov
-BrIntermediateSimilar in reactivity to chlorine for SNAr reactions. nih.gov
-ILowestLeast electronegative halogen, providing the least stabilization for the reaction intermediate. wikipedia.org
Benzyne and SN1 Pathways in Aromatic Substitution

Given that the SNAr addition-elimination pathway is disfavored for unactivated aryl halides, alternative mechanisms must be considered.

Benzyne Pathway: Aryl halides that lack activating electron-withdrawing groups can undergo nucleophilic substitution through an elimination-addition mechanism, which proceeds via a highly reactive benzyne intermediate. organicchemistryguide.comuomustansiriyah.edu.iq This reaction is typically initiated by a very strong base, such as sodium amide (NaNH₂). chemistrysteps.comyoutube.com The base abstracts a proton from the position ortho to the bromine atom, followed by the elimination of the bromide ion to form a transient triple bond within the benzene ring. organicchemistryguide.com The nucleophile then attacks either carbon of the benzyne triple bond. This pathway is a plausible, albeit strenuous, method for nucleophilic substitution on this compound.

SN1 Pathway: A unimolecular nucleophilic aromatic substitution (SN1) mechanism is highly unfavorable for aryl halides like this compound. wikipedia.org This pathway would require the spontaneous dissociation of the bromide ion to form an aryl cation. chemistrysteps.com Phenyl cations are extremely unstable because the empty sp² orbital is perpendicular to the aromatic π-system, preventing any resonance stabilization. chemistrysteps.com Consequently, the SN1 mechanism is generally not observed for aryl halides unless the leaving group is exceptionally good, such as N₂ from a diazonium salt. uomustansiriyah.edu.iqgovtpgcdatia.ac.in

Reactivity of the Bromo Substituent

The bromine atom in this compound serves as an excellent functional handle for a variety of powerful carbon-carbon bond-forming reactions, most notably those catalyzed by transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and aryl bromides are common substrates for these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgnih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov this compound would be an excellent candidate for Suzuki-Miyaura coupling to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups at the 4-position of the benzene ring. tcichemicals.com

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic Acid/EsterCatalyst/BaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃4-(Isopropoxymethyl)-1,1'-biphenyl
This compoundVinylboronic acid pinacol esterPdCl₂(dppf) / K₃PO₄1-(Isopropoxymethyl)-4-vinylbenzene
This compound2-Thiopheneboronic acidPd(OAc)₂/SPhos / K₂CO₃2-(4-(Isopropoxymethyl)phenyl)thiophene

The Stille coupling is another powerful palladium-catalyzed C-C bond-forming reaction that couples an organohalide with an organotin reagent (organostannane). wikipedia.orglibretexts.org This reaction is known for its versatility and the fact that the organostannane reagents are stable to air and moisture. wikipedia.org A significant drawback, however, is the high toxicity of organotin compounds. libretexts.orgorganic-chemistry.org this compound can readily participate in Stille couplings to form complex molecular architectures.

Table 3: Representative Stille Coupling Reactions

Aryl HalideOrganostannaneCatalystProduct
This compoundTributyl(phenyl)stannanePd(PPh₃)₄4-(Isopropoxymethyl)-1,1'-biphenyl
This compoundTributyl(vinyl)stannanePdCl₂(PPh₃)₂1-(Isopropoxymethyl)-4-vinylbenzene
This compoundTrimethyl(ethynyl)stannanePd(AsPh₃)₄/CuI1-(Ethynyl)-4-(isopropoxymethyl)benzene

Heck Reaction: The Heck reaction is a palladium-catalyzed method for coupling aryl halides with alkenes, typically in the presence of a base. organic-chemistry.orgmdpi.com This reaction is a cornerstone of C-C bond formation, allowing for the synthesis of substituted alkenes, such as styrenes. u-szeged.hu The reaction of this compound with various alkenes would proceed to form the corresponding 4-(isopropoxymethyl)-substituted stilbenes or other vinylated aromatic compounds. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of an aryl halide with a terminal alkyne. wikipedia.org This transformation is characteristically co-catalyzed by palladium and copper salts and requires a base, often an amine that can also serve as the solvent. organic-chemistry.org It is a highly reliable method for the synthesis of aryl alkynes. researchgate.net this compound would serve as a suitable substrate for Sonogashira coupling to produce a range of disubstituted alkynes. researchgate.net

Table 4: Representative Heck and Sonogashira Reactions

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemProduct
Heck This compoundStyrenePd(OAc)₂ / P(o-tol)₃ / Et₃N(E)-1-(Isopropoxymethyl)-4-styrylbenzene
Heck This compoundMethyl acrylatePdCl₂ / PPh₃ / K₂CO₃Methyl (E)-3-(4-(isopropoxymethyl)phenyl)acrylate
Sonogashira This compoundPhenylacetylenePd(PPh₃)₄ / CuI / Et₃N1-(Isopropoxymethyl)-4-(phenylethynyl)benzene
Sonogashira This compound1-HexynePdCl₂(PPh₃)₂ / CuI / Piperidine1-(Hex-1-yn-1-yl)-4-(isopropoxymethyl)benzene
Palladium-Catalyzed Amination (C-N Coupling)

The palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a pivotal reaction in organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction facilitates the coupling of amines with aryl halides, such as this compound. wikipedia.org The synthetic utility of this reaction is significant, as it provides a direct method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgwiley.com

The general transformation involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction can be carried out in various solvents, including THF, toluene, and dioxane. libretexts.org The choice of ligand, base, and catalyst system is crucial for the success and efficiency of the amination. wikipedia.orglibretexts.org

Key Components of the Buchwald-Hartwig Amination:

ComponentRoleExamples
Aryl Halide ElectrophileThis compound
Amine NucleophilePrimary and secondary amines
Palladium Catalyst Facilitates the C-N bond formationPd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes and activates the catalystBuchwald and Hartwig ligands (e.g., XantPhos, DavePhos)
Base Deprotonates the amine and facilitates reductive eliminationNaOtBu, K₂CO₃, DBU
Solvent Reaction mediumToluene, Dioxane, THF, DMF

This table provides an overview of the key components and their roles in the Buchwald-Hartwig amination reaction.

Research has shown that the reaction conditions can be optimized to achieve high yields. For instance, in the coupling of 4-bromobenzonitrile with benzamide, a yield of 83% was achieved using XantPhos as the ligand and DMF as the solvent. amazonaws.com The use of milder bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been explored to perform these reactions under homogeneous conditions, which is advantageous for continuous flow chemistry. chemrxiv.org

Mechanistic Insights into Catalytic Cycles and Ligand Effects

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. wikipedia.orglibretexts.org Kinetic studies have shown that this can be the turnover-limiting step in the catalytic cycle. uwindsor.ca

Amine Coordination and Deprotonation: An amine then coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex. libretexts.orguwindsor.ca

Reductive Elimination: The final step is the reductive elimination of the arylamine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orguwindsor.ca

Ligands play a critical role in the efficiency and scope of the amination reaction. wiley.com They stabilize the palladium catalyst and influence its reactivity. The development of bulky and electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include a wider range of substrates, including less reactive aryl chlorides. wiley.com The steric and electronic properties of the ligand can affect the rates of both the oxidative addition and reductive elimination steps. uwindsor.ca For instance, mechanistic studies have revealed that the resting state of the catalyst can be a bis-ligated palladium(0) complex, and the dissociation of a ligand is required for the oxidative addition to occur. uwindsor.ca

Kinetic studies have provided valuable insights into the reaction mechanism. For example, in some systems, the reaction rate shows a first-order dependence on the catalyst concentration but is zero-order with respect to the aryl halide and amine concentrations. uwindsor.ca This suggests that a step other than the reaction of the catalyst with the substrates is rate-limiting, such as ligand dissociation from the palladium center. uwindsor.ca In other cases, particularly with aqueous ammonia, turnover-limiting reductive elimination of the arylamine has been observed. nih.gov

Organometallic Reagent Formation and Reactions

Grignard reagents, or organomagnesium halides, are formed by the reaction of an organic halide with magnesium metal. wisc.eduadichemistry.com In the case of this compound, the corresponding Grignard reagent, 4-(isopropoxymethyl)phenylmagnesium bromide, can be prepared. This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com

The formation of Grignard reagents must be carried out under anhydrous conditions, typically in ether solvents like diethyl ether or tetrahydrofuran (THF), as they react readily with protic solvents like water. adichemistry.commnstate.edu The magnesium metal surface often needs to be activated, which can be achieved by adding a small amount of iodine or by physical means. adichemistry.commnstate.edu

Reaction Scheme for Grignard Reagent Formation:

An alternative method for preparing Grignard reagents is through a magnesium-halogen exchange reaction. This involves treating an aryl halide with an existing Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). scribd.comharvard.edu This method is particularly useful for preparing functionalized Grignard reagents that may not be accessible through the direct reaction with magnesium. scribd.com The rate of this exchange is influenced by substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction. scribd.comharvard.edu

Grignard reagents are powerful nucleophiles and strong bases, making them highly versatile in organic synthesis. mnstate.edulibretexts.org They readily react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. wisc.edumnstate.edu

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This reaction involves the deprotonation of an aromatic ring at the position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgsemanticscholar.org The DMG, which contains a heteroatom such as oxygen or nitrogen, coordinates to the lithium atom, facilitating the deprotonation at the adjacent position. wikipedia.orgsemanticscholar.org

For this compound, the isopropoxymethyl ether group could potentially act as a DMG. The oxygen atom in the ether can coordinate with the lithium reagent, directing the lithiation to the ortho position (the 3-position of the benzene ring). However, the presence of the bromine atom introduces a competing reaction: lithium-halogen exchange.

Lithium-halogen exchange is often faster than deprotonation for aryl bromides and iodides. uwindsor.ca This reaction would lead to the formation of 4-(isopropoxymethyl)phenyllithium, with the lithium atom replacing the bromine.

Competing Pathways:

ReactionReagentProduct
Directed Lithiation n-BuLi1-Bromo-2-lithio-4-(isopropoxymethyl)benzene
Lithium-Halogen Exchange n-BuLi4-(isopropoxymethyl)phenyllithium

This table illustrates the potential competing reaction pathways for this compound with an organolithium reagent.

The resulting organolithium species are highly reactive nucleophiles and can be treated with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. semanticscholar.orgwikipedia.org

Other Nucleophilic Displacements of Bromine

Besides palladium-catalyzed reactions and the formation of organometallic reagents, the bromine atom on this compound can be displaced by other nucleophiles. One notable example is the Ullmann condensation.

The Ullmann reaction is a copper-promoted coupling of two aryl halides to form a biaryl. byjus.comwikipedia.org A related reaction, the Ullmann condensation, involves the copper-catalyzed reaction of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, to form aryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.org

Compared to the Buchwald-Hartwig amination, the Ullmann condensation typically requires higher reaction temperatures. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

Examples of Ullmann-type Reactions:

NucleophileProduct Type
Alcohol (ROH)Aryl Ether (Ar-OR)
Amine (R₂NH)Aryl Amine (Ar-NR₂)
Thiol (RSH)Aryl Thioether (Ar-SR)

This table shows the types of products that can be formed from Ullmann-type reactions with different nucleophiles.

Reactivity of the Isopropoxymethyl Ether Group

The isopropoxymethyl ether group in this compound is generally stable under many reaction conditions, making it a suitable protecting group. However, it can be cleaved under acidic conditions. mdma.ch

The acidic cleavage of ethers is a nucleophilic substitution reaction that can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. libretexts.orgwikipedia.org The reaction is typically carried out using strong acids like HBr or HI. libretexts.org

The first step in the cleavage is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This makes the adjacent carbon atoms more electrophilic and creates a better leaving group (an alcohol). A nucleophile, such as a bromide or iodide ion, then attacks one of the carbon atoms adjacent to the oxygen.

For the isopropoxymethyl group, the cleavage can occur at either the bond between the oxygen and the isobutyl group or the bond between the oxygen and the methylene group attached to the benzene ring. The site of nucleophilic attack will depend on the specific reaction conditions and the relative steric hindrance of the two positions. libretexts.org

Acid-Catalyzed Ether Cleavage Reactions

The cleavage of the ether bond in this compound under acidic conditions is a fundamental reaction that proceeds through nucleophilic substitution mechanisms. The presence of the benzylic group significantly influences the mechanistic course and the nature of the resulting products.

SN1 and SN2 Mechanistic Pathways for C-O Bond Cleavage

The acid-catalyzed cleavage of ethers, including this compound, can occur via either an SN1 or SN2 pathway, contingent on the structure of the ether and the reaction conditions. libretexts.orgmasterorganicchemistry.com In the case of this compound, the presence of a benzylic carbon atom makes the SN1 pathway particularly favorable. libretexts.org

The reaction is initiated by the protonation of the ether oxygen by a strong acid, creating a good leaving group (an alcohol). Subsequently, the C-O bond can cleave in one of two ways:

SN1 Pathway: This pathway involves the departure of the isopropanol molecule to form a relatively stable secondary benzylic carbocation. The stability of this carbocation is enhanced by resonance delocalization of the positive charge into the benzene ring. The bromide ion (or another nucleophile present in the medium) then attacks the carbocation to yield 4-bromobenzyl bromide. This pathway is generally favored for ethers with at least one secondary or tertiary alkyl group, and especially for benzylic ethers. libretexts.org

SN2 Pathway: In this concerted mechanism, a nucleophile (such as a halide ion) directly attacks the less sterically hindered carbon atom of the protonated ether, displacing the alcohol in a single step. For this compound, this would involve the attack of the nucleophile on the benzylic carbon. While possible, the SN2 pathway is generally less favored for benzylic ethers compared to the SN1 mechanism due to the stability of the benzylic carbocation intermediate.

The choice between these two pathways is a delicate balance of electronic and steric factors, as well as the nature of the nucleophile and solvent.

FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate StructureBenzylic, tertiary, or secondary carbon attached to the ether oxygenPrimary or methyl carbon attached to the ether oxygen
Carbocation StabilityHigh (e.g., resonance-stabilized benzylic carbocation)Low (e.g., primary carbocation)
NucleophileWeak nucleophiles (e.g., water, alcohols)Strong nucleophiles (e.g., halide ions)
SolventPolar protic solventsPolar aprotic solvents
Regioselectivity and Steric/Electronic Factors in Cleavage

The regioselectivity of ether cleavage refers to which of the two C-O bonds is broken. In the case of unsymmetrical ethers like this compound, this is a critical consideration.

Electronic Factors: The electronic nature of the groups attached to the ether oxygen plays a dominant role. The 4-bromophenyl group, being electron-withdrawing, can influence the stability of the adjacent benzylic carbocation. However, the resonance stabilization provided by the benzene ring is a more powerful effect, strongly favoring cleavage at the benzylic C-O bond to form the stable carbocation.

Steric Factors: Steric hindrance can influence the accessibility of the carbon atoms to the incoming nucleophile, particularly in an SN2 reaction. In this compound, the benzylic carbon is more sterically accessible than the tertiary carbon of the isopropyl group. However, as the SN1 mechanism is likely to predominate, the stability of the resulting carbocation is the more decisive factor.

Therefore, the acid-catalyzed cleavage of this compound is highly regioselective, with the cleavage occurring almost exclusively at the benzylic carbon-oxygen bond.

Reaction with Hydrogen Halides (HI, HBr)

Strong acids like hydrogen iodide (HI) and hydrogen bromide (HBr) are particularly effective reagents for cleaving ethers. libretexts.org The reaction of this compound with these hydrogen halides proceeds via the mechanisms described above.

This compound + HX → 4-Bromobenzyl Halide + Isopropanol

(where X = Br or I)

If an excess of the hydrogen halide is used, the isopropanol formed as a byproduct can be further converted to the corresponding isopropyl halide.

Oxidation Reactions of the Isopropoxymethyl Moiety

The isopropoxymethyl group in this compound is susceptible to oxidation, which can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The benzylic position is particularly reactive towards oxidation.

The oxidation of the benzylic ether can proceed to yield 4-bromobenzaldehyde. Further oxidation, under more vigorous conditions, can lead to the formation of 4-bromobenzoic acid. Common oxidizing agents for such transformations include potassium permanganate (KMnO₄), and chromic acid (H₂CrO₄).

Selective Hydrolysis and Functional Group Transformations

Selective hydrolysis of the ether linkage in this compound allows for the controlled release of the corresponding alcohol, 4-bromobenzyl alcohol. This transformation is essentially the reverse of the etherification reaction and is typically carried out under acidic conditions.

This selective deprotection is a valuable tool in multi-step organic synthesis, where the isopropoxymethyl group might be used as a protecting group for the benzylic alcohol. By carefully choosing the reaction conditions, the ether can be cleaved without affecting other sensitive functional groups that might be present in a more complex molecule. The resulting 4-bromobenzyl alcohol can then be used in subsequent synthetic steps. prepchem.comsigmaaldrich.comguidechem.comnih.gov

Multi-Component and Cascade Reactions Involving this compound

While specific examples of multi-component and cascade reactions directly involving this compound are not extensively documented, its structural features suggest its potential as a reactant in such complex transformations. The presence of a reactive benzylic ether and a bromo-aromatic ring provides multiple sites for sequential or simultaneous reactions.

For instance, the bromo-substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon bonds. wikipedia.org These reactions could potentially be combined in a one-pot sequence with the cleavage of the ether or other transformations at the benzylic position, leading to the rapid construction of complex molecular architectures.

The development of novel multi-component and cascade reactions involving substrates like this compound is an active area of research in organic synthesis, aiming to enhance synthetic efficiency and atom economy.

Sequential Functionalization Strategies for Complex Molecular Assembly

The strategic, stepwise introduction of functional groups onto a molecular scaffold is fundamental to the synthesis of complex target molecules. This compound is well-suited for such strategies, primarily through the exploitation of the carbon-bromine bond. This bond serves as a synthetic handle for a multitude of cross-coupling reactions, allowing for the sequential formation of new carbon-carbon and carbon-heteroatom bonds.

Detailed research into the specific sequential functionalization of this compound is not extensively documented in publicly available literature. However, the reactivity of the aryl bromide moiety is well-established and can be predictably applied to this substrate. Common sequential strategies would involve an initial cross-coupling reaction, followed by subsequent transformations on the newly introduced group or modifications to the isopropoxymethyl substituent.

A hypothetical sequential synthesis could involve an initial Suzuki coupling, followed by a subsequent reaction. The Suzuki reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. For this compound, this would typically involve reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure.

Table 1: Hypothetical Sequential Suzuki Coupling of this compound

StepReactant 1Reactant 2CatalystBaseProduct
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃4-(Isopropoxymethyl)-1,1'-biphenyl

Following the initial coupling, the newly formed biphenyl derivative could undergo further functionalization. For instance, if the coupled boronic acid contained a reactive functional group, this could be the site of the next reaction in the sequence, allowing for the controlled and directional assembly of a more complex molecule.

Another key sequential strategy involves the formation of a Grignard reagent. Reaction of this compound with magnesium metal would yield the corresponding Grignard reagent, 4-(isopropoxymethyl)phenylmagnesium bromide. This powerful nucleophile can then be reacted with a wide range of electrophiles in the second step of the sequence.

Table 2: Hypothetical Sequential Grignard Reaction of this compound

StepReactant(s)ReagentIntermediate/Product
1This compound, MgDiethyl ether4-(Isopropoxymethyl)phenylmagnesium bromide
24-(Isopropoxymethyl)phenylmagnesium bromideCarbon dioxide, then H₃O⁺4-(Isopropoxymethyl)benzoic acid

Tandem Reactions and Chemo-Regioselective Control

Tandem reactions, also known as domino or cascade reactions, involve a series of intramolecular or intermolecular transformations that occur in a single pot, without the isolation of intermediates. These processes are highly efficient as they reduce the number of synthetic steps, purifications, and the amount of solvent and reagents used. The application of this compound in such reactions would leverage its dual functionality to orchestrate complex bond-forming sequences.

Specific examples of tandem reactions involving this compound are not readily found in the scientific literature. However, the principles of tandem catalysis can be applied to this molecule. For instance, a tandem Heck-cyclization reaction could be envisioned. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. If this compound were reacted with an appropriately functionalized alkene, the initial intermolecular Heck coupling could be followed by an intramolecular cyclization event, all mediated by the same palladium catalyst.

Achieving chemo- and regioselective control in reactions involving this compound is crucial, particularly if other reactive sites are present in the molecule or its reaction partners.

Chemoselectivity : In a molecule with multiple reactive functional groups, chemoselectivity refers to the preferential reaction of one group over another. For this compound, the primary site of reactivity in cross-coupling reactions is the carbon-bromine bond. The isopropoxymethyl ether is generally stable under the conditions of many palladium-catalyzed reactions, ensuring that transformations occur selectively at the aryl bromide.

Regioselectivity : This refers to the control of the position at which a reaction occurs. In the context of this compound, regioselectivity often pertains to the orientation of substituents on the aromatic ring during electrophilic aromatic substitution, or the regiochemistry of addition in reactions like the Heck coupling. The isopropoxymethyl group is an ortho, para-directing group, which would influence the position of any subsequent electrophilic substitution on the aromatic ring. In a tandem reaction, the initial coupling at the bromine position would be the primary event, and the regioselectivity of subsequent steps would be dictated by the nature of the intermediate formed.

For example, in a hypothetical tandem Suzuki polymerization/Heck cyclization, as has been demonstrated with other bromoarenes, this compound could first undergo a Suzuki polymerization with a diboronic acid, followed by an intramolecular Heck cyclization of the resulting polymer to create a ladder-type structure. The success of such a tandem process would rely on the careful control of reaction conditions to ensure the desired sequence of events occurs with high fidelity.

While detailed research findings on the specific applications of this compound in complex sequential and tandem reactions are limited, its chemical structure provides a clear basis for its utility as a versatile building block in organic synthesis. The principles of established organometallic cross-coupling and organometallic reagent formation can be confidently applied to predict its reactivity and guide its use in the construction of complex molecular architectures.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The functionalization of 1-Bromo-4-(isopropoxymethyl)benzene heavily relies on catalytic cross-coupling reactions. Future research will likely focus on developing novel catalytic systems that offer enhanced reactivity, broader substrate scope, and improved selectivity.

Palladium-Based Catalysts: Palladium catalysis is a cornerstone of aryl bromide functionalization. Future trends point towards the development of more sophisticated palladium catalysts. For instance, the use of water-soluble palladium complexes, such as those derived from Na₂PdCl₄ and sulfonated phosphine ligands, could enable efficient Suzuki-Miyaura couplings in aqueous media, aligning with green chemistry principles frontiersin.org. Furthermore, research into palladacycle catalysts, like CataCXium A Pd G3, has shown unique effectiveness for challenging Suzuki-Miyaura cross-couplings of ortho-bromoanilines, a methodology that could be adapted for derivatives of this compound to overcome steric hindrance and achieve higher yields organic-chemistry.org. The development of catalysts that are effective at very low loadings (ppm levels) will also be a key area of investigation to reduce cost and environmental impact rsc.org.

Nickel-Based Catalysts: Nickel catalysis is emerging as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Future work will likely explore the application of nickel catalysts for the reductive alkylation of this compound, allowing for the formation of C(sp²)-C(sp³) bonds with a wide range of alkyl bromides bohrium.com. Additionally, nickel-catalyzed Suzuki-Miyaura reactions of aryloxydifluoromethyl bromides with boronic acids present a novel strategy for synthesizing aryldifluoromethyl aryl ethers, a transformation that could be adapted for this compound to introduce fluorinated motifs youtube.com.

Copper-Based Catalysts: Copper-catalyzed reactions offer a complementary approach for C-O and C-S bond formation. Future research could focus on developing ligand-free copper-catalyzed alkoxylation of this compound with short-chain alcohols, providing a practical route to diverse aryl ethers youtube.com.

Data Table: Emerging Catalytic Systems for Aryl Bromide Functionalization

Catalyst TypePotential Application for this compoundKey Advantages
Water-Soluble Palladium ComplexesSuzuki-Miyaura coupling in aqueous mediaEnvironmentally friendly, mild reaction conditions
Palladacycle CatalystsCross-coupling with sterically hindered substratesHigh efficiency and selectivity for challenging couplings
Low-Loading Palladium CatalystsGeneral cross-coupling reactionsCost-effective, reduced metal contamination
Nickel-Based CatalystsReductive alkylation, introduction of fluorinated motifsLower cost than palladium, unique reactivity
Ligand-Free Copper CatalystsAlkoxylation and arylation reactionsInexpensive, simplified reaction setup

Development of Asymmetric Transformations Involving this compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Future research will undoubtedly focus on developing asymmetric transformations that incorporate the this compound scaffold to generate enantioenriched products.

Asymmetric C-H Functionalization: A significant area of future research will be the enantioselective functionalization of the benzylic C-H bonds within the isopropoxymethyl group. The use of chiral dirhodium catalysts has shown promise for the asymmetric intermolecular C-H functionalization of benzyl silyl ethers, a strategy that could be adapted for this compound organic-chemistry.orgemory.edu. This would allow for the direct introduction of new functionalities at the benzylic position with high stereocontrol. Similarly, chiral phosphine-catalyzed enantioselective synthesis of benzylic ethers via the oxidation of benzylic C-H bonds offers another promising avenue organic-chemistry.org.

Asymmetric Hydrogenation: Asymmetric hydrogenation of ketones derived from this compound represents another key research direction. Iridium catalysts bearing chiral phosphorus-based ligands have been successfully employed for the asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, achieving high enantioselectivities mdpi.com. This methodology could be applied to ketones bearing the 1-Bromo-4-(isopropoxymethyl)phenyl moiety to produce chiral secondary alcohols, which are valuable synthetic intermediates.

Enantioselective Cross-Coupling: The development of enantioselective cross-coupling reactions will also be a major focus. For instance, iron-catalyzed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides provides a route to optically active α-arylpropionic acids rsc.org. Adapting such methods to couple this compound with chiral alkyl boronates or using a chiral catalyst could lead to the synthesis of a wide range of enantioenriched products.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions.

Predicting Regioselectivity: ML models are being developed to predict the regioselectivity of various chemical reactions. For instance, RegioML, an atom-based machine learning model, has been successfully used to predict the regioselectivity of electrophilic aromatic substitution reactions rsc.orgsemanticscholar.org. Similar models could be trained to predict the regioselectivity of functionalization reactions on the aromatic ring of this compound, guiding synthetic chemists towards the desired isomers. Other ML models, like Regio-MPNN, are being developed for predicting regioselectivity in metal-catalyzed cross-coupling reactions rsc.org.

Reaction Optimization: AI and ML can significantly accelerate the optimization of reaction conditions. By analyzing large datasets of reaction parameters and outcomes, ML algorithms can identify the optimal catalyst, solvent, temperature, and other variables to maximize the yield and selectivity of reactions involving this compound. This data-driven approach can reduce the number of experiments required, saving time and resources.

Catalyst Design: AI is also being employed in the design of novel catalysts. By learning the relationships between catalyst structure and performance, AI algorithms can propose new catalyst designs with enhanced activity and selectivity for specific transformations of this compound.

Data Table: Applications of AI/ML in the Chemistry of this compound

AI/ML ApplicationSpecific GoalPotential Impact
Regioselectivity PredictionPredict the site of functionalization on the aromatic ringReduced trial-and-error, faster synthesis of desired isomers
Reaction Condition OptimizationIdentify optimal catalyst, solvent, and temperatureHigher yields, improved selectivity, reduced development time
Novel Catalyst DesignPropose new catalyst structures for specific reactionsDiscovery of more efficient and selective catalysts

Continuous Advancement of Green Chemistry Methodologies for Sustainable Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly guiding synthetic strategies to minimize environmental impact. Future research on this compound will be heavily influenced by the need for more sustainable synthetic methods.

Green Solvents and Reaction Conditions: A major focus will be the replacement of hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and the development of catalytic systems that are effective in aqueous media for reactions such as Suzuki-Miyaura coupling will be a priority researchgate.net. Solvent-free reaction conditions, where possible, offer an even more environmentally friendly approach.

Atom Economy and Waste Reduction: Future synthetic routes will be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through the development of catalytic cycles that minimize the formation of byproducts. The use of green chemistry metrics, such as Reaction Mass Efficiency (RME) and E-Factor, will become standard practice to evaluate the environmental performance of synthetic processes nih.govresearchgate.netwhiterose.ac.uk.

Renewable Feedstocks and Catalysts: While this compound is typically derived from petroleum-based feedstocks, future research may explore its synthesis from renewable sources. Furthermore, the development of catalysts based on earth-abundant and non-toxic metals is a key goal of green chemistry.

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(isopropoxymethyl)benzene?

  • Methodological Answer : The compound can be synthesized via two primary routes:

Bromination : Direct bromination of 4-(isopropoxymethyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃). Reaction conditions (temperature, solvent) must be optimized to minimize side reactions like polybromination .

Coupling Reactions : Palladium-catalyzed cross-coupling of 4-bromoaryl precursors with isopropoxymethyl reagents. For example, Suzuki-Miyaura coupling can be employed using aryl halides and boronic esters under inert atmospheres .
Purification typically involves distillation or recrystallization to achieve >95% purity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protection : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation.
  • First Aid :
  • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
  • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Storage : Store in airtight containers away from light and moisture. Toxicity data are limited, so treat as a potential health hazard .

Q. What types of chemical reactions are most relevant for this compound?

  • Methodological Answer : Key reactions include:
  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines, thiols) under SN² conditions, often requiring polar aprotic solvents like DMF .
  • Cross-Coupling : The bromo group participates in palladium-catalyzed reactions (e.g., Suzuki, Heck) to form biaryls or alkenes. Optimize catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) for high yields .

Advanced Research Questions

Q. How does the isopropoxymethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The isopropoxymethyl group acts as an electron-donating substituent, which can:
  • Enhance Oxidative Addition : Electron-rich aryl bromides facilitate Pd(0) → Pd(II) activation in Suzuki-Miyaura coupling .
  • Steric Effects : The bulky isopropoxy group may reduce reaction rates in sterically demanding couplings (e.g., with ortho-substituted boronic acids). Mitigate by using bulky ligands (e.g., SPhos) or elevated temperatures (80-100°C) .
    Comparative studies with analogs (e.g., methoxy or tert-butoxy groups) show varying electronic and steric impacts on reaction efficiency .

Q. What advanced analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify substituent positions. For example, the isopropoxymethyl group shows distinct triplets for CH₂ and septets for CH(CH₃)₂ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for studying solid-state reactivity .

Q. How can contradictions in reported catalytic efficiencies for Suzuki couplings be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Catalyst Systems : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ may yield different turnover numbers. Screen catalysts (e.g., Pd/C, Pd(dba)₂) with ligands (e.g., PPh₃, XPhos) .
  • Solvent Effects : Dioxane vs. toluene impacts reaction rates. Use solvent polarity (ε) and coordinating ability (e.g., DMF for stabilizing Pd intermediates) .
  • Base Optimization : Weak bases (e.g., NaHCO₃) favor slower, controlled reactions, while strong bases (e.g., Cs₂CO₃) accelerate but may cause side reactions .

Q. What role does this compound play in material science applications?

  • Methodological Answer :
  • Polymer Synthesis : Acts as a monomer in silicone resins via cross-linking reactions. For example, it enhances thermal stability in Si–O–Ph networks when copolymerized with silanes (e.g., methyltriethoxysilane) .
  • Ligand Design : The bromo group can be functionalized to create ligands for metal-organic frameworks (MOFs), leveraging its aryl-halide reactivity .

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